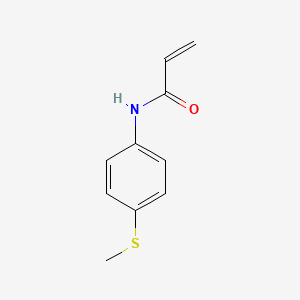

N-(4-(Methylthio)phenyl)acrylamide

Description

Context within Acrylamide (B121943) Derivative Chemistry

Acrylamide derivatives are a broad class of molecules that have found extensive applications in both organic and medicinal chemistry. nih.gov The fundamental acrylamide structure can be modified in numerous ways, such as by substituting atoms on the amide nitrogen or at the alpha and beta carbons of the vinyl group. ekb.eg These modifications allow for the synthesis of a vast array of compounds with tailored electronic, spectral, and stereochemical properties. nih.gov

Substituted acrylamides are known to exist in solution as a mixture of Z- and E-isomers, a factor that is crucial for understanding their chemical behavior and biological activity. nih.gov The synthesis of these derivatives can be achieved through various methods, including the reaction of aldehydes with substituted acetamides (Knoevenagel condensation) and palladium-catalyzed coupling reactions like the Mizoroki-Heck reaction. ekb.eg The versatility of acrylamide derivatives makes them valuable in the development of new materials and therapeutic agents. ekb.eg

Significance of the Methylthio and Acrylamide Moieties in Chemical and Biological Research

The distinct properties of N-(4-(Methylthio)phenyl)acrylamide arise from its two key functional components: the acrylamide moiety and the methylthio group.

The acrylamide moiety is a well-established functional group in medicinal chemistry, often acting as a Michael acceptor. ekb.eg This reactivity allows it to form covalent bonds with nucleophilic residues, such as cysteine, found in the active sites of proteins. ekb.eg This characteristic is particularly useful in the design of targeted covalent inhibitors for various enzymes. ekb.egrsc.org The acrylamide group is a key component in a wide range of compounds with demonstrated biological activities, including antitumor, antiviral, and anti-inflammatory properties. ekb.eg

The methylthio group (-SCH3) , an organosulfur functional group, is also significant in chemical and biological research. chemneo.com Compounds containing this group are utilized as intermediates in the synthesis of pharmaceuticals and other fine chemicals. chemneo.com The sulfur atom in the methylthio group can be oxidized, providing a route for further chemical modification. nih.gov In biological systems, the methylthio group can influence a compound's metabolic fate and its interactions with biological targets. nih.gov The presence of heteroatoms like sulfur, along with oxygen and nitrogen, in organic molecules can enhance their potential as corrosion inhibitors by facilitating adsorption onto metal surfaces. nih.gov

The combination of the reactive acrylamide functionality with the modulatory methylthio-substituted phenyl ring in this compound creates a molecule with a unique profile for investigation in materials science and medicinal chemistry. ontosight.ai Research has explored its potential biological activities, including its effects on cellular processes. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H11NOS epa.govnih.gov |

| Average Mass | 193.26 g/mol epa.gov |

| Monoisotopic Mass | 193.056135 g/mol epa.gov |

| SMILES | C=CC(=O)Nc1ccc(cc1)SC nih.gov |

| InChIKey | JFYDGNATTIHYIB-UHFFFAOYSA-N nih.gov |

Properties

IUPAC Name |

N-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYDGNATTIHYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182137 | |

| Record name | N-(4-(Methylthio)phenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27817-73-8 | |

| Record name | N-[4-(Methylthio)phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27817-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-(Methylthio)phenyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027817738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(Methylthio)phenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(methylthio)phenyl]acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-(METHYLTHIO)PHENYL)ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A2T46V3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Addition Reactions

Nucleophilic additions to the acrylamide (B121943) group are a cornerstone of the chemical behavior of N-(4-(Methylthio)phenyl)acrylamide. The nature of the nucleophile dictates the specific mechanism and outcome of these reactions.

The addition of thiols to acrylamides, a process of significant interest in the context of covalent inhibitors, proceeds via a Michael-type addition. nih.govepa.gov While detailed kinetic studies on this compound itself are not extensively documented, the mechanism can be inferred from studies on structurally similar compounds like N-phenylacrylamide. epa.govrsc.org

The generally accepted mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on the β-carbon of the acrylamide. This rate-limiting step is followed by a rapid protonation of the resulting enolate intermediate to yield the final thioether adduct. epa.govrsc.org The reaction is typically base-catalyzed, as the base facilitates the deprotonation of the thiol to the more nucleophilic thiolate. nih.gov

Kinetic investigations on N-phenylacrylamide have shown that the reaction has a relatively large negative entropy of activation (ΔS‡) and a small enthalpy of activation (ΔH‡), which is consistent with a highly ordered transition state. epa.govrsc.org The reactivity of the thiol is related to its pKa, with a lower pKa generally leading to a faster reaction rate. epa.gov

Table 1: Key Mechanistic Aspects of Thiol-Addition to Acrylamides

| Mechanistic Feature | Description | Reference |

| Reaction Type | Michael (1,4-conjugate) addition | nih.gov |

| Nucleophile | Thiolate anion (RS⁻) | epa.gov |

| Rate-Limiting Step | Nucleophilic attack on the β-carbon | epa.govrsc.org |

| Intermediate | Enolate | epa.gov |

| Catalysis | Base-catalyzed | nih.gov |

While specific studies on the reaction of this compound with nitrogen nucleophiles are limited, the general reactivity of acrylamides suggests that such reactions are possible. The nucleophilicity of the nitrogen atom is a key determinant of the reaction's feasibility. Amines, for instance, can add to the double bond of acrylamides in a similar fashion to thiols. However, the reactivity is generally lower compared to thiols, which are softer nucleophiles and thus react more readily with the soft electrophilic β-carbon of the acrylamide. nih.gov

There is a lack of specific documented research on the reactions of this compound with C,O- and C,N-binucleophiles. In principle, these binucleophiles could react with the acrylamide moiety, potentially leading to the formation of heterocyclic structures. The regioselectivity of such reactions would depend on the relative nucleophilicity of the two centers in the binucleophile and the reaction conditions.

Influence of the Alpha, Beta-Unsaturated Carbonyl System on Reactivity

The α,β-unsaturated carbonyl system is the primary driver of the reactivity of this compound. This conjugated system delocalizes the π-electrons across the O=C-C=C framework, leading to a polarization of the molecule. The electron-withdrawing effect of the carbonyl group makes the β-carbon electron-deficient and thus a prime target for nucleophiles. sigmaaldrich.com

Analysis of Intramolecular Interactions and Bond Order Changes

A detailed analysis of the intramolecular interactions and bond order changes in this compound upon reaction is not available in the current literature. However, computational studies on similar acrylamide systems provide insights into these aspects. sigmaaldrich.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei, revealing the structure of a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For N-(4-(methylthio)phenyl)acrylamide, the ¹H NMR spectrum exhibits distinct signals corresponding to the various protons present.

The protons of the vinyl group of the acrylamide (B121943) moiety typically appear as a complex multiplet in the region of δ 5.5-6.5 ppm. The aromatic protons on the phenyl ring are observed as two doublets in the range of δ 7.0-7.6 ppm, characteristic of a para-substituted benzene (B151609) ring. A singlet corresponding to the methylthio (-SCH₃) group protons is found at approximately δ 2.4 ppm. The amide proton (N-H) usually presents as a broad singlet, with its chemical shift being variable depending on the solvent and concentration, but often appearing around δ 8.0-9.0 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0-9.0 | br s | 1H | N-H |

| ~7.0-7.6 | d | 2H | Ar-H |

| ~7.0-7.6 | d | 2H | Ar-H |

| ~5.5-6.5 | m | 3H | CH=CH₂ |

| ~2.4 | s | 3H | S-CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound displays a series of distinct peaks that correspond to the different carbon environments within the compound.

The carbonyl carbon of the amide group is typically the most deshielded, appearing at a chemical shift of approximately δ 165 ppm. The carbons of the vinyl group are found in the region of δ 125-132 ppm. The aromatic carbons of the phenyl ring show signals between δ 120-140 ppm, with the carbon attached to the sulfur atom appearing at a distinct chemical shift within this range. The methyl carbon of the methylthio group gives a signal at a much higher field, around δ 15 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | C=O (amide) |

| ~120-140 | Aromatic C |

| ~125-132 | Vinylic C |

| ~15 | S-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals several characteristic absorption bands.

A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is observed in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) appears as a strong peak around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically found near 1520-1560 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring are observed in the 1600-1640 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. The C-H stretching vibrations of the aromatic and vinyl groups are seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-3500 | Strong | N-H Stretch |

| >3000 | Medium | Aromatic & Vinylic C-H Stretch |

| <3000 | Medium | Aliphatic C-H Stretch |

| 1650-1680 | Strong | C=O Stretch (Amide I) |

| 1600-1640 | Medium | C=C Stretch (Vinylic) |

| 1520-1560 | Strong | N-H Bend (Amide II) |

| 1400-1600 | Medium | C=C Stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound confirms its molecular weight and provides information about its fragmentation pattern. ontosight.ai

The molecular ion peak [M]⁺ for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 193.27 g/mol . nih.govepa.gov Common fragmentation patterns may include the loss of the acryloyl group or the methylthio group, leading to characteristic fragment ions that help to confirm the structure of the molecule. For instance, positive chemical ionization (PCI) with ammonia (B1221849) can yield a protonated molecule [M+H]⁺ at m/z 72 and an adduct ion [M+NH₄]⁺ at m/z 89 for acrylamide. labrulez.com

Elemental Analysis (C, H, N, S)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. For this compound, with a molecular formula of C₁₀H₁₁NOS, the theoretical elemental composition can be calculated. nih.gov

The experimentally determined percentages of C, H, N, and S should closely match the calculated theoretical values, providing further confirmation of the compound's purity and empirical formula.

Table 4: Elemental Analysis Data for this compound (C₁₀H₁₁NOS)

| Element | Theoretical % |

|---|---|

| Carbon (C) | 62.14 |

| Hydrogen (H) | 5.74 |

| Nitrogen (N) | 7.25 |

| Sulfur (S) | 16.59 |

| Oxygen (O) | 8.28 |

Note: The sum of the percentages is 100%.

Polymerization Science and Material Applications

Free Radical Polymerization (FRP) Techniques

Free radical polymerization (FRP) is a fundamental method for synthesizing a wide range of polymers. In the context of acrylamide (B121943) derivatives, FRP is a common and effective technique. The polymerization of acrylamide monomers is typically initiated by a free radical generating system, such as the combination of ammonium (B1175870) persulfate and tetramethylethylenediamine (TEMED). bio-rad.com TEMED accelerates the formation of free radicals from persulfate, which then convert the acrylamide monomers into radical species that propagate the polymerization chain reaction. bio-rad.com

While specific studies detailing the FRP of N-(4-(Methylthio)phenyl)acrylamide are not extensively available in the provided search results, the general principles of acrylamide polymerization can be applied. For instance, the free radical homopolymerization of a similar compound, N-[(4-nitro phenyl) amino] maleimide (B117702) (NPAM), was successfully carried out in tetrahydrofuran (B95107) (THF) using azobisisobutyronitrile (AIBN) as the initiator. researchgate.net This suggests that this compound could likely be polymerized using similar FRP conditions. The rate and outcome of such a polymerization would be influenced by factors such as monomer concentration, initiator concentration, temperature, and the presence of inhibitors like oxygen. bio-rad.com

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition–Fragmentation chain transfer (RAFT) polymerization is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. mdpi.comresearchgate.net This method is particularly advantageous for creating complex polymer structures like block copolymers.

Controlled Polymerization and Grafting

The RAFT process has been successfully applied to various acrylamide derivatives, demonstrating its suitability for controlling their polymerization. researchgate.netresearchgate.net For instance, the RAFT polymerization of N-isopropylacrylamide (NIPAM) has been achieved at room temperature using a specific combination of a trithiocarbonate (B1256668) RAFT agent and a suitable initiator. nih.gov This level of control allows for the synthesis of polymers with predictable molecular weights and low polydispersity.

This control is crucial for applications involving grafting, where polymer chains are grown from a surface or another polymer backbone. The ability to precisely control the length and composition of the grafted chains is essential for tailoring the surface properties of materials. While direct examples of grafting this compound are not detailed, the principles of RAFT polymerization suggest its applicability for such purposes, enabling the creation of surfaces with specific functionalities derived from the methylthio-phenyl group.

Polymerization-Induced Self-Assembly (PISA) for Nanostructure Formation

Polymerization-Induced Self-Assembly (PISA) is an efficient method for preparing block copolymer nanoparticles with various morphologies, such as spheres, worms, and vesicles. acs.org PISA combines controlled polymerization, typically RAFT, with in-situ self-assembly of the forming block copolymer. acs.orgresearchgate.net This process has been extensively used with acrylamide and its derivatives to create a variety of nanostructures. nih.gov

In a typical PISA process, a soluble polymer block is chain-extended with a monomer that forms an insoluble block in the reaction medium. acs.org As the second block grows, it becomes insoluble and drives the self-assembly of the block copolymer into nanoparticles. The final morphology of these nanoparticles can be tuned by adjusting parameters like the degree of polymerization of the core-forming block. nih.gov While specific studies on the use of this compound in PISA are not available in the search results, its structural similarity to other acrylamides suggests its potential as a core-forming monomer in PISA formulations, leading to the formation of functional nanostructures.

Co-polymerization Studies

Co-polymerization is a valuable strategy for modifying the properties of polymers by incorporating two or more different monomer units into the same polymer chain. The reactivity ratios of the co-monomers determine the composition and sequence distribution of the resulting copolymer.

Studies on the co-polymerization of acrylamide derivatives with other monomers have been conducted to create materials with tailored properties. For example, the free radical co-polymerization of N-[(4-nitro phenyl) amino] maleimide with methyl methacrylate (B99206) has been investigated. researchgate.net Similarly, the co-polymerization of N,N-diethylacrylamide with glycidyl (B131873) methacrylate has been performed using free radical polymerization to introduce reactive epoxy groups into the polymer chain. mdpi.com

Although specific co-polymerization studies involving this compound were not found, it is reasonable to infer that it could be co-polymerized with a variety of other vinyl monomers. The resulting copolymers would possess properties derived from both this compound and the co-monomer, opening up possibilities for creating materials with a wide range of functionalities. For instance, co-polymerizing with a hydrophilic monomer could enhance water solubility, while co-polymerizing with a monomer containing crosslinkable groups could lead to the formation of hydrogels or other network polymers.

Utility in Materials Science and Polymer Chemistry

The unique chemical structure of this compound makes it a valuable building block in materials science and polymer chemistry for the development of functional polymers. ontosight.aispecificpolymers.com

Development of Functional Polymers and Macromolecular Monomers

The presence of the methylthio group in this compound offers a site for post-polymerization modification, allowing for the introduction of further functionalities. This versatility is crucial for creating polymers with specific properties for targeted applications. Functional polymers are a significant area of research, with applications ranging from biomedical devices to advanced coatings. nih.govscispace.com

Furthermore, polymers derived from this compound can themselves act as macromolecular monomers (macromonomers). These macromonomers, which are essentially polymer chains with a polymerizable end-group, can be used to synthesize graft copolymers and other complex polymer architectures. specificpolymers.com The ability to create well-defined macromonomers is a key advantage of controlled polymerization techniques like RAFT.

Lack of Available Research Data for this compound Polymer Systems

Following a comprehensive and exhaustive search of scientific literature and patent databases, it has been determined that there is no publicly available research detailing the polymerization of this compound or the characterization of its resulting polymers as responsive systems. Despite extensive queries aimed at uncovering studies on its homopolymers, copolymers, or any stimuli-responsive characteristics, no specific research findings, detailed experimental data, or data tables could be located for this particular compound.

The initial search strategy focused on identifying papers directly related to the responsive properties of polymers derived from this compound. Subsequent, broader searches looked for any mention of its polymerization, synthesis, or inclusion in copolymer systems, even in contexts outside of responsive materials. These efforts also failed to yield relevant results.

While the chemical structure of this compound, which features a thioether (methylthio) group, suggests a strong potential for redox-responsive behavior, this remains a theoretical postulation. In the broader field of polymer science, thioether-containing polymers are a well-established class of materials that exhibit sensitivity to oxidizing and reducing conditions. The thioether moiety can be oxidized to a more hydrophilic sulfoxide (B87167) or sulfone, leading to changes in the polymer's solubility and conformation. However, without specific studies on poly(this compound), any discussion of its responsive properties would be speculative and not based on the "detailed research findings" required for this article.

Similarly, no research could be found on the copolymerization of this compound with other functional monomers, such as N-isopropylacrylamide, which is commonly used to impart thermal responsiveness to polymers.

Due to the absence of published research, it is not possible to generate a scientifically accurate and detailed article on the responsive polymer systems of this compound as requested. The creation of such an article would necessitate the fabrication of data and research findings, which falls outside the scope of scientifically sound reporting. Further research into the polymerization of this monomer and the characterization of its polymer is required before a comprehensive review of its material applications can be written.

Table of Chemical Compounds

As no article content could be generated, the corresponding table of chemical compounds is not applicable.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to model and predict the behavior and properties of molecules. These methods are fundamental for deriving information on a sub-atomic level, which is often inaccessible through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust and widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This approach provides a balance between accuracy and computational cost, making it a valuable tool for studying molecules of moderate size like N-(4-(Methylthio)phenyl)acrylamide.

DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. From the optimized structure, various electronic properties can be calculated. These properties include the distribution of electron density, electrostatic potential maps, and dipole moments, which are crucial for understanding the molecule's polarity and intermolecular interactions. Parameters such as ionization potential and electron affinity can also be derived, offering insights into the energy required to remove or add an electron, respectively.

DFT provides a powerful method for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), the vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra are invaluable for interpreting experimental IR data and assigning specific vibrational modes to functional groups within this compound, such as the C=O stretch of the amide, the N-H bend, and vibrations of the phenyl ring.

Similarly, DFT can be used to calculate the nuclear magnetic resonance (NMR) shielding tensors. From these tensors, the isotropic chemical shifts for atoms like ¹H and ¹³C can be predicted. Comparing these theoretical chemical shifts with experimental NMR spectra aids in the structural elucidation and confirmation of the compound in different solvent environments.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are critical for understanding chemical reactivity and reaction mechanisms.

For this compound, the HOMO is expected to be the primary electron-donating orbital, while the LUMO acts as the primary electron-accepting orbital. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability; a larger gap generally implies higher stability and lower reactivity. FMO analysis can identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The differences in reactivity among various acrylamides can often be explained by the energy of the LUMO and steric hindrance factors.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; indicates sites of potential oxidation or reaction with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; indicates sites of potential reduction or reaction with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. A smaller gap suggests higher polarizability and reactivity. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. These studies are particularly vital in drug discovery and materials science for understanding intermolecular interactions.

In the context of this compound, molecular docking could be used to investigate its potential binding modes and affinities with biological macromolecules, such as enzymes or receptors. For example, acrylamide (B121943) derivatives have been studied as inhibitors of specific protein kinases. A docking simulation would place the this compound molecule into the active site of a target protein and score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. The results of such studies can guide the design of new, more potent, and selective molecules. While docking studies have been performed on structurally similar compounds to identify potential binding modes with targets like the Epidermal Growth Factor Receptor (EGFR) kinase, specific docking analyses for this compound are not prominently available in the reviewed literature.

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Computational methods are pivotal in understanding the structure-activity relationships (SAR) of this compound and its derivatives. SAR studies aim to determine how modifications to the chemical structure affect the biological activity of the compound. For N-phenylacrylamides, the electronic properties of the substituents on the phenyl ring can significantly influence their reactivity and, consequently, their biological effects. nih.gov

The methylthio (-SCH3) group at the para-position of the phenyl ring in this compound is an important determinant of its electronic properties. This group can influence the electron density of the entire molecule, including the reactivity of the acrylamide warhead. Computational studies on a series of N-phenylacrylamides have shown that the rates of reaction with thiols can generally be understood in terms of the electron-donating or electron-withdrawing ability of the substituents. nih.gov

Table 1: Key Molecular Descriptors for SAR Analysis

| Descriptor Type | Description | Relevance to this compound |

| Electronic | Describes the electronic properties of the molecule, such as charge distribution and orbital energies. | The methylthio group's electronic effect on the phenyl ring and acrylamide moiety influences reactivity. |

| Steric | Relates to the size and shape of the molecule. | The overall molecular geometry affects how the compound fits into a biological target's binding site. |

| Hydrophobic | Pertains to the water-solubility of the molecule. | Influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

Mechanistic Modeling of Chemical Reactions

The chemical reactivity of this compound, particularly the thiol addition to the acrylamide group, has been a subject of mechanistic modeling using computational methods. These studies provide a detailed picture of the reaction pathway, including the structure of the transition state and the energetics of the reaction.

A mechanistic study of the addition of thiols to N-phenylacrylamide, a closely related compound, revealed that the reaction proceeds via a rate-limiting nucleophilic attack of the thiolate on the β-carbon of the acrylamide. rsc.org This is followed by a rapid protonation of the resulting enolate intermediate. rsc.org This mechanism is described as the microscopic reverse of the E1cb elimination pathway. rsc.org

Computational studies, often employing DFT, have been used to model the transition state of this reaction. rsc.org The calculations provide insights into the geometry of the transition state and the activation energy barrier, which determines the reaction rate. For the reaction of acrylamide with L-cysteine and L-glutathione, DFT calculations have been used to compare different possible reaction pathways, including ionic and free-radical mechanisms. researchgate.net The results of these studies suggest that the specific pathway and its energetics can be influenced by the nature of the thiol and the surrounding environment. researchgate.net

Table 2: Key Parameters in Mechanistic Modeling of Thiol Addition

| Parameter | Description | Significance for this compound |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | A lower activation energy, influenced by the methylthio group, would imply a faster reaction with target thiols. |

| Transition State Geometry | The arrangement of atoms at the highest point of the reaction energy profile. | Provides a snapshot of the bond-forming and bond-breaking processes during the reaction. |

| Reaction Energy (ΔEr) | The overall energy change of the reaction. | Indicates whether the reaction is energetically favorable (exothermic) or unfavorable (endothermic). |

Conformational Preference and Stability Analysis

The three-dimensional shape, or conformation, of this compound is crucial for its interaction with biological targets. Conformational analysis, performed using computational methods, helps to identify the most stable conformations of the molecule and the energy barriers between them.

For N-substituted acrylamides, rotation around the C-N bond of the amide and the C-C bond between the phenyl ring and the nitrogen atom can lead to different conformers. The relative stability of these conformers is determined by a combination of steric and electronic effects.

While a specific conformational analysis for this compound is not extensively detailed in the literature, studies on similar molecules, such as other N-acylguanidines and N-acetyl-N'-methylprolineamide, demonstrate the utility of computational methods in this area. nih.govrsc.org These studies often use techniques like potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of one or more dihedral angles. The results of these calculations can identify the low-energy conformers that are most likely to be populated at physiological temperatures.

The presence of the methylthio group in the para position of the phenyl ring is expected to have a minimal steric influence on the conformational preferences around the N-phenyl bond. However, its electronic effects could subtly influence the rotational barrier. The planarity of the acrylamide and phenyl groups can also be influenced by intermolecular interactions, such as those with solvent molecules or within a protein binding site. nih.gov

Biological Activity Research in Vitro Investigations

General Biological Activities of Acrylamide (B121943) Derivatives

Acrylamide and its derivatives are a versatile class of compounds investigated for a wide range of biological activities. The core acrylamide structure is a reactive motif, which can lead to both therapeutic effects and toxicity. researchgate.netnih.govnih.gov Derivatives of cinnamic acid, which share a similar structural backbone, have been synthesized and evaluated for numerous biological properties, including antioxidant, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. jst.go.jpmdpi.comeurekaselect.comnih.gov

Many cinnamic acid derivatives, particularly those containing phenolic hydroxyl groups, are recognized as potent antioxidants due to their free radical scavenging capabilities. eurekaselect.com Both naturally derived and synthetic derivatives have demonstrated antibacterial, antiviral, and antifungal properties. eurekaselect.com Furthermore, studies on phenylacrylamide derivatives have identified their potential as antioxidant and anti-inflammatory agents by activating the Nrf2 signaling pathway, which is crucial in cellular defense against oxidative stress. nih.gov The basic acrylamide structure is also a known neurotoxicant and has been classified as a probable carcinogen, which has spurred research into derivatives with more selective and beneficial biological effects. nih.govresearchgate.net

Specific In Vitro Biological Activity of N-(4-(Methylthio)phenyl)acrylamide and its Analogues

While extensive research on this compound itself is limited, numerous studies have focused on its analogues, particularly N-substituted phenylacrylamides and related cinnamic acid amides, as potential therapeutic agents. jst.go.jpnih.govresearchgate.netnih.gov These investigations provide significant insight into the probable activity of the target compound through structure-activity relationship (SAR) analyses.

The primary focus of in vitro research on N-phenylacrylamide analogues has been their potential as anticancer agents. By modifying the substituents on the phenyl ring, researchers have been able to modulate the cytotoxic activity of these compounds against various cancer cell lines. nih.govnih.gov

N-phenylacrylamide derivatives have been shown to inhibit the proliferation of cancer cells, with their potency being highly dependent on the nature and position of substituents on the aryl ring. nih.gov Studies on series of these compounds demonstrate that the introduction of specific functional groups can enhance cytotoxic effects. For instance, research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that compounds bearing a nitro moiety had greater cytotoxic effects than those with a methoxy (B1213986) group. nih.gov Similarly, the synthesis and evaluation of 2-phenylacrylonitrile (B1297842) derivatives, which are structurally related to N-phenylacrylamides, revealed that substitutions on the phenyl rings significantly influenced their antiproliferative activity against various cancer cell lines. nih.gov The design of these molecules is often inspired by natural anticancer compounds like combretastatin (B1194345) A-4 (CA-4), which also feature a substituted phenyl ring system. nih.gov

A key mechanism through which N-phenylacrylamide analogues exert their anticancer effects is the induction of apoptosis (programmed cell death) and disruption of the cell cycle. nih.govrsc.org Research on acrylate (B77674) derivatives demonstrated that potent compounds can arrest cancer cells in the G2/M phase of the cell cycle. rsc.orgmdpi.com This cell cycle arrest is often a precursor to apoptosis.

Further mechanistic studies have shown that these compounds can modulate the expression of key regulatory proteins involved in apoptosis. For example, effective acrylate ester derivatives were found to increase the expression of the pro-apoptotic proteins p53 and Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells. rsc.orgresearchgate.net Acrylamide itself has been shown to induce oxidative stress, which can lead to the depletion of the mitochondrial membrane potential and subsequent apoptosis in colon adenocarcinoma cells. nih.gov Isothiocyanate-containing acrylamide analogues have also been shown to induce G2/M cell cycle arrest, with the most potent compounds causing a significant increase in the percentage of cells in this phase. mdpi.com

The anticancer potential of N-phenylacrylamide analogues has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxic potency. Various studies have reported IC50 values for analogues against breast (MCF-7), colon (HT-29), and lung (A549, H460) cancer cell lines.

For example, a series of N-(Substituted phenyl)-2-((3-substituted)sulfamoyl)phenyl)acetamide derivatives were tested, with some compounds showing moderate to good activity against A549, MCF-7, and other cell lines. researchgate.net In another study, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were evaluated, with one compound showing an IC50 value of 100 µM against the MCF-7 cell line. nih.gov Research on acrylate derivatives identified compounds with potent cytotoxicity against MCF-7 cells, with the most active molecule exhibiting an IC50 value of 2.57 µM. rsc.org The table below summarizes the reported in vitro anticancer activities of various N-phenylacrylamide analogues and related structures.

| Compound/Derivative Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl acrylate ester 6e | MCF-7 (Breast) | 2.57 | rsc.org |

| N-(p-nitro-phenyl)-2-(4-Fluorophenyl)acetamide (2c) | MCF-7 (Breast) | 100 | nih.gov |

| N-(m-nitro-phenyl)-2-(4-Fluorophenyl)acetamide (2b) | PC3 (Prostate) | 52 | nih.gov |

| N-(p-nitro-phenyl)-2-(4-Fluorophenyl)acetamide (2c) | PC3 (Prostate) | 80 | nih.gov |

| Benzoxepin derivative (St. 11) | A549 (Lung) | 0.008 (8 nM) | mdpi.com |

| Naphthalene-thiazole derivative (St. 55) | MCF-7 (Breast) | >1 | mdpi.com |

| Naphthalene-thiazole derivative (St. 55) | A549 (Lung) | >1 | mdpi.com |

| Triazole derivative (Compound 4k) | MCF-7 (Breast) | 2.12 | researchgate.net |

| Triazole derivative (Compound 4s) | A549 (Lung) | 1.81 | researchgate.net |

The primary enzymatic target identified for the anticancer activity of many N-phenylacrylamide analogues is tubulin. nih.govnih.gov These compounds often act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site on β-tubulin. mdpi.com This interaction disrupts the dynamic process of microtubule formation and breakdown, which is essential for cell division, leading to cell cycle arrest and apoptosis. nih.govnih.govnih.gov Several acrylate derivatives have been explicitly designed as analogues of known tubulin polymerization inhibitors and have demonstrated significant activity in this area. rsc.orgresearchgate.net For example, a methyl acrylate ester derivative showed potent β-tubulin polymerization inhibition, consistent with its cytotoxic effects. rsc.org

While tubulin inhibition is a well-documented mechanism for this class of compounds, another important strategy in cancer therapy involves the modulation of histone deacetylases (HDACs). HDAC inhibitors represent a class of anticancer agents that alter the acetylation status of histones and other proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis. While direct evidence linking this compound to HDAC inhibition is not prominent, it remains a plausible, though unconfirmed, mechanism of action for novel anticancer agents.

Antimicrobial Activity Research (In Vitro Studies)

In vitro investigations into the antimicrobial properties of this compound are not extensively documented in available research. While the broader class of acrylamide-based polymers and other derivatives has been a subject of antimicrobial studies, specific data for this compound is not detailed. researchgate.netnih.govfrontiersin.org

Antibacterial Properties (e.g., against Staphylococcus species, Gram-Positive and Gram-Negative Bacteria)

Specific studies detailing the in vitro antibacterial activity of this compound against specific bacterial species, including Staphylococcus species or other Gram-positive and Gram-negative bacteria, were not identified in the performed search. Research on related structures, such as N-phenylpyrrolamides and various acrylamide copolymers, has shown antibacterial effects, but these findings are not directly applicable to the specific compound . rsc.orgmdpi.com

Antifungal Properties (e.g., Candida albicans)

Dedicated research focusing on the in vitro antifungal properties of this compound, including its efficacy against pathogens like Candida albicans, is not available in the reviewed literature. While some acrylamide-based terpolymers have demonstrated activity against C. albicans, specific minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) values for this compound have not been published. nih.gov

Inhibition of Biofilm Formation

There is no specific information available from the search results regarding in vitro studies on the inhibition of biofilm formation by this compound. While biofilm inhibition is a significant area of research, with various molecules being investigated, studies targeting this specific compound have not been identified. nih.gov

Enzyme Inhibition (e.g., DNA Gyrase)

No dedicated studies were found that investigate the inhibitory effect of this compound on specific bacterial enzymes, such as DNA gyrase. Research has been published on N-phenylpyrrolamides as potent inhibitors of DNA gyrase, but these compounds have a different core structure, and their results cannot be extrapolated to this compound. rsc.orgnih.gov

Anti-inflammatory and Analgesic Activity Research

Specific in vitro or in vivo studies to determine the anti-inflammatory and analgesic potential of this compound have not been reported in the available literature. While some phenylacrylamide derivatives have been synthesized and evaluated as potential anti-inflammatory agents, and the parent compound acrylamide has been studied in the context of pro-inflammatory signaling, this research does not focus on this compound. researchgate.netnih.govnih.gov

Other Investigated Biological Activities (In Vitro)

General research on this compound has noted the exploration of its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules. ontosight.ai For instance, studies have reportedly investigated the compound's cytotoxicity. ontosight.ai However, detailed findings from these or other specific in vitro biological activity investigations are not widely available.

Antioxidant Activity

No studies were identified that have evaluated the antioxidant potential of this compound through in vitro assays such as DPPH, ABTS, or other radical scavenging methods. While the broader class of acrylamide derivatives has been a subject of interest in medicinal chemistry, specific data for this compound is absent from the current body of scientific literature.

Anti-malarial Efficacy (In Vitro Parasite Studies)

No in vitro studies on the efficacy of this compound against Plasmodium species, the parasites responsible for malaria, have been reported.

Advanced Research Directions and Future Perspectives

Rational Design and Synthesis of Novel Derivatives for Targeted Biological Activities

The core structure of N-(4-(Methylthio)phenyl)acrylamide presents a promising starting point for the rational design of new therapeutic agents. By systematically modifying its chemical architecture, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets.

Future design strategies are likely to focus on several key areas:

Alteration of the Acrylamide (B121943) Moiety: The acrylamide group is a critical pharmacophore, often acting as a covalent warhead that can form irreversible bonds with nucleophilic residues, such as cysteine, in enzyme active sites. mdpi.com Modifications to the acrylamide, such as substitution at the α- or β-position, could fine-tune this reactivity to achieve greater target specificity and reduce off-target effects.

Isosteric Replacement of the Thioether Linkage: The methylthio group can be replaced with other functional groups, such as sulfoxide (B87167), sulfone, or even non-sulfur-containing groups, to explore the impact on biological activity and metabolic stability.

A study on N-(3-amino-4-methoxyphenyl)acrylamide derivatives has demonstrated the potential of this scaffold in developing selective kinase inhibitors. epa.gov In this research, novel compounds were synthesized and showed significant in vitro antiproliferation activities against cancer cell lines, with some derivatives exhibiting remarkable inhibitory activity against specific EGFR kinase mutants. epa.gov This approach of creating a library of derivatives and screening them for activity against various cell lines and enzymes is a cornerstone of modern drug discovery and can be effectively applied to this compound.

The synthesis of such novel derivatives often involves multi-step reaction sequences. For example, the synthesis of related N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides involved the reflux of ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate with various aniline (B41778) derivatives. mdpi.com Similar strategies can be adapted for the synthesis of this compound derivatives.

A summary of rationally designed acrylamide derivatives and their observed biological activities from related studies is presented in the table below.

| Derivative Scaffold | Targeted Biological Activity | Reference |

| N-(3-amino-4-methoxyphenyl)acrylamide | Selective EGFR Kinase Inhibition | epa.gov |

| 4-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)–one based acrylamides | β-tubulin Polymerization Inhibition | nih.gov |

| N-[(4-substituted 1-piperazinyl)alkyl]-3-(aryl and heteroaryl)acrylamides | Antiallergic | nih.gov |

| 4-(4-formamidophenylamino)-N-methylpicolinamide | Antitumor | nih.gov |

This data underscores the versatility of the acrylamide scaffold in targeting a range of biological processes.

Integration into Responsive Chemical Systems and Nanomaterials

The inherent reactivity and polymerizable nature of the acrylamide group in this compound make it an attractive candidate for integration into advanced materials. Future research is expected to explore its use in the development of "smart" materials that can respond to specific environmental stimuli.

Responsive Hydrogels: Acrylamide-based polymers, particularly poly(N-isopropylacrylamide) (PNIPAm), are well-known for their thermo-responsive properties, exhibiting a lower critical solution temperature (LCST) around 32°C, which is close to physiological temperature. mdpi.com By copolymerizing this compound with monomers like N-isopropylacrylamide, it may be possible to create hydrogels that not only respond to temperature changes but also possess specific biological activity or recognition capabilities imparted by the methylthiophenyl group. These hydrogels could find applications in drug delivery, tissue engineering, and biosensors. mdpi.com

Nanomaterial Functionalization: The acrylamide moiety can be used to functionalize the surface of various nanomaterials, such as gold nanoparticles, quantum dots, or carbon nanotubes. This functionalization can serve multiple purposes:

Targeted Drug Delivery: By attaching this compound or its derivatives to a nanoparticle, and potentially co-loading a therapeutic agent, a targeted drug delivery system can be engineered. The properties of the acrylamide derivative could enhance the uptake of the nanoparticle by specific cells.

Biosensing: The interaction of the methylthiophenyl group with specific biological molecules could be harnessed to create novel biosensors. When integrated into a nanomaterial-based platform, these interactions could be translated into a detectable signal (e.g., a change in color or fluorescence).

A recent study demonstrated the successful lodging of an acrylamide derivative into PEGylated bilosomal nano-vesicles to improve its cytotoxic activity against breast cancer cells. nih.gov This highlights the potential of incorporating acrylamide-based compounds into nanocarriers to enhance their therapeutic efficacy.

Comprehensive Structure-Activity Relationship (SAR) Elucidation

A thorough understanding of the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of this compound and its derivatives. Future research will need to systematically investigate how different structural features of the molecule influence its biological effects.

Key aspects of SAR studies would include:

The role of the methylthio group: Investigating the effect of the position (ortho, meta, para) and the oxidation state (thioether, sulfoxide, sulfone) of the sulfur-containing substituent on activity.

The importance of the N-phenyl linkage: Comparing the activity of N-phenyl derivatives with N-alkyl or other N-aryl derivatives to understand the role of the aromatic ring in target binding.

The contribution of the acrylamide group: As the reactive center, its role is paramount. SAR studies on related acrylamide derivatives have shown that the electrophilicity of the β-carbon is critical for covalent bond formation with target proteins.

The table below summarizes some general SAR findings for related acrylamide derivatives, which can guide future studies on this compound.

| Structural Feature | Observation | Implication for this compound | Reference |

| Acrylamide Moiety | Essential for covalent modification of target proteins. | The acrylamide group is likely the key pharmacophore. | mdpi.com |

| Substituents on the Phenyl Ring | Can modulate activity and selectivity. | Modifications to the phenyl ring are a key area for optimization. | nih.govnih.gov |

| N-Substitution | The nature of the substituent on the nitrogen atom can significantly impact activity. | Exploring alternatives to the phenyl group could lead to new activities. | nih.gov |

By building a comprehensive SAR profile, researchers can develop predictive models to guide the design of more potent and selective analogs of this compound.

In-Depth Mechanistic Elucidation of Biological Actions

While the acrylamide moiety strongly suggests a mechanism involving covalent modification of biological nucleophiles, detailed mechanistic studies are required to understand the precise molecular interactions of this compound.

Future research in this area should focus on:

Identifying Covalent Adducts: Using techniques like mass spectrometry to identify the specific amino acid residues (e.g., cysteine) in target proteins that are covalently modified by the compound.

Kinetic Analysis: Performing detailed kinetic studies to understand the rate and mechanism of the reaction between this compound and its biological targets. A study on the thiol addition to N-phenylacrylamide revealed that the reaction proceeds via a rate-limiting nucleophilic attack, followed by rapid protonation of the enolate. mdpi.comrsc.org Similar studies on this compound would provide valuable mechanistic insights.

Cellular Pathway Analysis: Investigating the downstream cellular effects of target engagement, such as the modulation of signaling pathways, induction of apoptosis, or cell cycle arrest. For example, some acrylamide derivatives have been shown to induce cancer cell death by causing G2/M phase arrest. nih.gov

Understanding the detailed mechanism of action is critical for predicting potential on-target and off-target effects, as well as for the rational design of second-generation compounds with improved therapeutic profiles.

Application of Advanced Spectroscopic and Computational Methodologies

The detailed characterization of this compound and its interactions with biological systems will be greatly facilitated by the application of advanced analytical and computational techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (e.g., HSQC, HMBC) can be used to unambiguously confirm the structure of novel derivatives and to study their interaction with target proteins.

Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for identifying covalent adducts with proteins and for characterizing metabolites of the compound.

Vibrational Spectroscopy (FTIR and Raman): These techniques can provide valuable information about the vibrational modes of the molecule and how they are perturbed upon interaction with a target. walshmedicalmedia.com

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure, vibrational frequencies, and reactivity of this compound and its derivatives. walshmedicalmedia.com This can help in understanding the reaction mechanism at a molecular level.

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational tools can be used to predict the binding mode of the compound in the active site of a target protein and to study the dynamics of the protein-ligand complex. This can provide valuable insights for SAR studies and for the rational design of new inhibitors.

The table below lists some advanced methodologies and their potential applications in the study of this compound.

| Methodology | Application |

| 2D NMR Spectroscopy | Structural elucidation of derivatives and mapping of binding sites on proteins. |

| High-Resolution Mass Spectrometry | Identification of covalent adducts and metabolites. |

| Density Functional Theory (DFT) | Calculation of electronic properties and modeling of reaction mechanisms. |

| Molecular Docking and Dynamics | Prediction of binding modes and simulation of protein-ligand interactions. |

By combining these advanced experimental and computational approaches, a comprehensive, multi-faceted understanding of the chemical, physical, and biological properties of this compound can be achieved, paving the way for its future applications.

Q & A

Basic: What are the key steps in synthesizing N-(4-(Methylthio)phenyl)acrylamide, and how is its structure verified?

Answer:

The synthesis typically involves coupling 4-(methylthio)aniline with acryloyl chloride or α-bromoacrylic acid derivatives. A validated method includes reacting 4-(methylthio)aniline with acryloyl chloride in a polar solvent (e.g., DMF) under ice-cooling, followed by purification via silica gel chromatography (10–40% ethyl acetate in hexanes) to achieve a 64% yield . Structural verification employs ¹H NMR (e.g., δ 7.59–7.56 ppm for aromatic protons, 6.42–5.75 ppm for acrylamide doublet signals) and mass spectrometry (MS) to confirm molecular weight and purity . Cross-referencing with similar acrylamide syntheses, such as using EDCI as a coupling agent, ensures reproducibility .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Essential for confirming the acrylamide backbone and substituent positions. For example, the methylthio group (S–CH₃) resonates at δ 2.45 ppm in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₁NOS) and detects impurities.

- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) .

Advanced: How do reaction conditions (solvent, temperature) influence the yield of this compound?

Answer:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines and acryloyl intermediates, while ethyl acetate/hexane mixtures optimize chromatographic separation .

- Temperature : Ice-cooling during coupling minimizes side reactions (e.g., polymerization of acrylamide). Elevated temperatures in later stages (e.g., reflux) may improve cyclization or crystallization .

- Catalysts : EDCI or HOBt improves coupling efficiency in DMF, reducing racemization risks .

Advanced: How can structural modifications enhance the biological activity of this compound?

Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in similar compounds) increase electrophilicity, enhancing interactions with biological targets like kinases .

- Methylthio Group : The –SMe moiety may improve membrane permeability and target binding (e.g., PI3K inhibition in cancer studies) . Computational docking studies (using InChI/SMILES descriptors) can predict binding affinities .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Assay Normalization : Plate-normalization techniques (e.g., interquartile range adjustments) reduce variability in cell-based assays, as demonstrated in cystic fibrosis studies .

- Dose-Response Validation : Re-test compounds at multiple concentrations to confirm activity thresholds. For example, CFTR-independent responses in nasal epithelial cells required secondary screening to exclude false positives .

- Structural Confirmation : Ensure batch-to-batch consistency via NMR and HPLC, as impurities (e.g., unreacted aniline) may skew results .

Basic: What purification challenges arise in synthesizing acrylamide derivatives, and how are they addressed?

Answer:

- Byproduct Removal : Silica gel chromatography effectively separates unreacted starting materials (e.g., 4-(methylthio)aniline) from the product .

- Polymerization Risks : Low-temperature storage and inert atmospheres (N₂/Ar) prevent acrylamide dimerization .

- Solvent Selection : Gradient elution with ethyl acetate/hexane mixtures optimizes resolution during column purification .

Advanced: What computational tools predict the physicochemical properties of this compound?

Answer:

- InChI/SMILES Descriptors : Generate 3D conformers for docking studies (e.g., using PubChem’s CID 875283 as a reference) .

- Collision Cross-Section (CCS) Predictions : Ion mobility spectrometry (IMS) models estimate CCS values for mass spectrometry calibration .

- LogP Calculations : Software like ACD/Labs Percepta predicts lipophilicity, guiding solubility optimization for biological assays .

Advanced: What is the role of the methylthio group in modulating biological mechanisms?

Answer:

- Electron Donation : The –SMe group increases electron density on the phenyl ring, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .

- Metabolic Stability : Methylthio groups resist oxidative degradation better than methoxy analogs, prolonging in vivo half-life .

- Covalent Binding : In rare cases, the sulfur atom may form reversible disulfide bonds with cysteine residues, as seen in chemoproteomics studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.